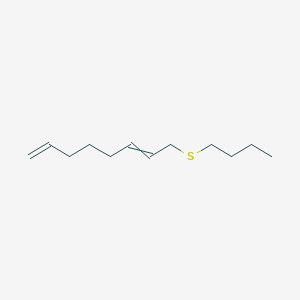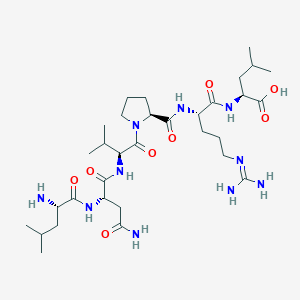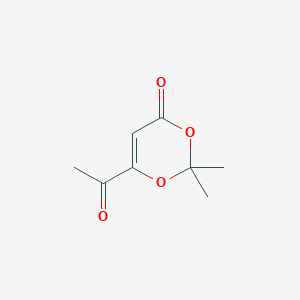
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound known for its unique structure and properties. It is a diketene-acetone adduct and serves as a building block in organic synthesis. This compound is used in various scientific research applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one can be synthesized through the reaction of diketene with acetone. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. One common method involves the use of concentrated sulfuric acid as a catalyst, with the reaction carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
化学反应分析
Types of Reactions
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
科学研究应用
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a precursor to β-dicarbonyl compounds.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one involves its reactivity with various chemical reagents. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
相似化合物的比较
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A similar compound used as a building block in organic synthesis.
2,6-Dimethyl-4H-pyran-4-one: Another related compound with similar reactivity and applications.
Uniqueness
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
属性
CAS 编号 |
130473-32-4 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC 名称 |
6-acetyl-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C8H10O4/c1-5(9)6-4-7(10)12-8(2,3)11-6/h4H,1-3H3 |
InChI 键 |
AEDNJAZCQCXWHR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=O)OC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


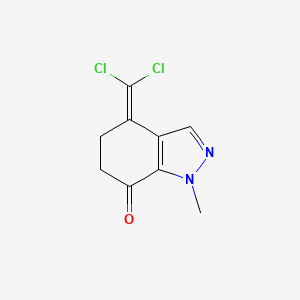
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)
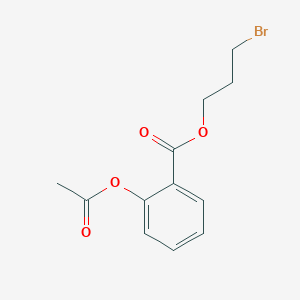
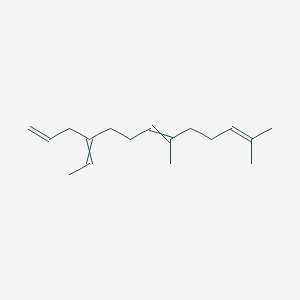
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)

![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)

![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
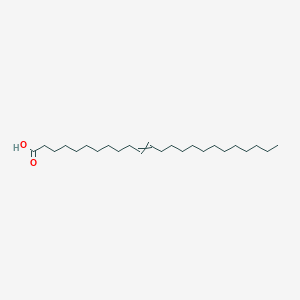
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
